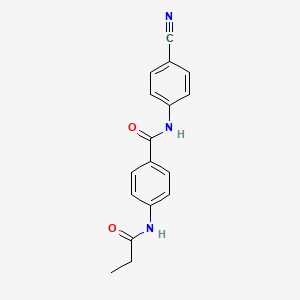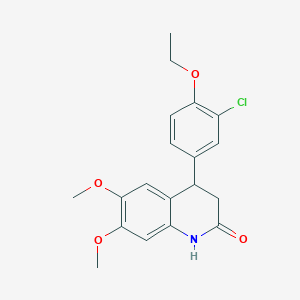![molecular formula C20H18N2O3 B4391912 N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-furamide](/img/structure/B4391912.png)
N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-furamide
Übersicht
Beschreibung
N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-furamide, also known as BMF, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BMF belongs to the class of furamide compounds and is synthesized through a multi-step process.
Wirkmechanismus
The exact mechanism of action of N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-furamide is not fully understood. However, it is believed to work by targeting specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. Additionally, this compound has been shown to activate the p53 tumor suppressor pathway, which plays a role in preventing the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-furamide in lab experiments is its specificity. This compound has been shown to target specific proteins and enzymes in the body, which makes it a valuable tool for studying their function. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-furamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders, and further research is needed to determine its potential as a therapeutic agent.
Another area of interest is the use of this compound as a diagnostic tool for cancer and other diseases. This compound has been shown to selectively bind to cancer cells, and further research is needed to determine its potential as a diagnostic agent.
Finally, further research is needed to fully understand the mechanism of action of this compound. This will help researchers to better understand its potential therapeutic applications and to develop more effective treatments based on its properties.
Conclusion
In conclusion, this compound is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been investigated for its role in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. While further research is needed to fully understand the mechanism of action of this compound, it holds promise as a valuable tool for studying specific proteins and enzymes in the body and as a potential therapeutic agent for a range of diseases.
Wissenschaftliche Forschungsanwendungen
N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its role in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a diagnostic tool for cancer and other diseases.
Eigenschaften
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-22(20(24)18-12-7-13-25-18)17-11-6-5-10-16(17)19(23)21-14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIGJJDEBIEGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4391838.png)
![4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B4391844.png)
![N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4391849.png)
![N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4391856.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4391860.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B4391868.png)

![N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide](/img/structure/B4391895.png)
![{2,4,6-trimethyl-3-[({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)methyl]phenyl}methanol](/img/structure/B4391901.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4391907.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-phenylpropanamide](/img/structure/B4391909.png)

![8-fluoro-5-methyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4391925.png)

